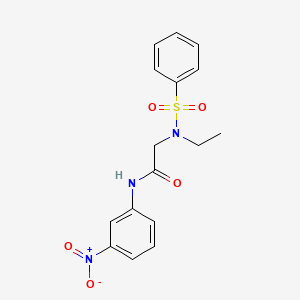
N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ENPG, and it is a glycinamide derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide involves the inhibition of the activity of certain enzymes, particularly proteases. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition of protease activity can have various effects on cellular processes, including the regulation of protein turnover and the prevention of viral replication.
Biochemical and Physiological Effects:
N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have various biochemical and physiological effects. In addition to its ability to inhibit protease activity, this compound has been found to exhibit antibacterial and antifungal activity. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its ability to inhibit protease activity. This makes it a useful tool for studying the role of proteases in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for the study of N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One potential direction is the development of new antibiotics based on the antibacterial and antifungal activity of this compound. Another direction is the study of the anti-inflammatory properties of this compound for the development of new treatments for inflammatory diseases. Additionally, further research is needed to investigate the potential toxicity of this compound and its effects on various experimental systems.
Synthesemethoden
The synthesis of N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can be achieved through various methods. One of the most commonly used methods is the reaction of ethyl glycinate hydrochloride with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate N~2~-ethyl-N~1~-(3-nitrophenyl)glycinamide, which is then treated with phenylsulfonyl chloride to form the final product, N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied extensively for its ability to inhibit the activity of certain enzymes, particularly proteases. It has also been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-2-18(25(23,24)15-9-4-3-5-10-15)12-16(20)17-13-7-6-8-14(11-13)19(21)22/h3-11H,2,12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUQWMPOEWLLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-ethyl-N-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5155613.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5155620.png)
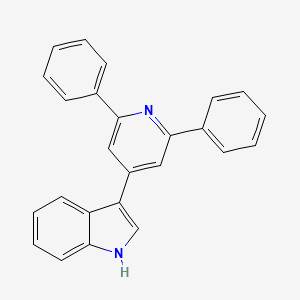

![(4-methoxy-3-methylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5155636.png)
![ethyl 5-acetyl-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5155641.png)

![isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5155657.png)
![1-(2-cyclohexylethyl)-N-[2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5155662.png)
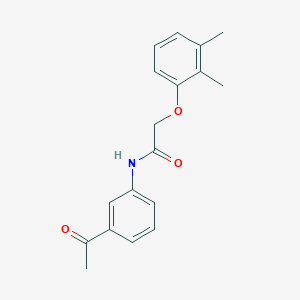
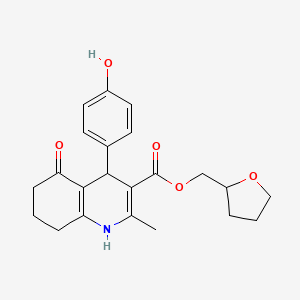
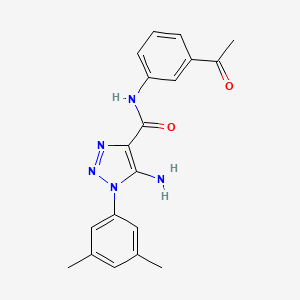
![2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5155696.png)
![4-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5155704.png)